Chitotriose Undecaacetate
Description
Contextualization within Chitin (B13524) and Chitosan (B1678972) Oligosaccharide Research
Chitotriose undecaacetate is structurally derived from chitotriose, a trisaccharide composed of three β-(1→4) linked N-acetylglucosamine units, which is a fundamental building block of chitin. Chitin, the second most abundant polysaccharide in nature after cellulose (B213188), and its deacetylated derivative, chitosan, are subjects of intense research due to their biocompatibility, biodegradability, and diverse biological activities. The properties of chitin and chitosan oligosaccharides are profoundly influenced by their degree of polymerization and, crucially, their degree and pattern of acetylation (DA and PA) nih.govnih.gov.
This compound represents a state of complete acetylation, where all available hydroxyl and amine groups of the chitotriose backbone are acetylated. This extensive acetylation dramatically alters its physicochemical properties compared to its non-acetylated or partially acetylated counterparts. A primary consequence is a significant shift in solubility; while chitosan and its oligosaccharides are typically soluble in acidic aqueous solutions, peracetylation renders this compound insoluble in water but soluble in various organic solvents like dimethyl sulfoxide (B87167) (DMSO) and ethyl acetate (B1210297) nih.govlgcstandards.comvulcanchem.com. This altered solubility is a direct result of the hydrophobic nature of the acetyl groups, which mask the hydrophilic hydroxyl and amino groups of the parent oligosaccharide.
Molecular dynamics simulations have provided atomic-level insights, revealing that acetylated units are involved in forming strong intermolecular hydrogen bonds, which can explain the observed decrease in water solubility with increased acetylation nih.govresearchgate.net. The uniform and complete acetylation of this compound provides a well-defined chemical structure, making it an invaluable tool for comparative studies that aim to elucidate the specific effects of acetylation on the biological and material properties of chito-oligosaccharides.
Table 1: Comparative Properties of Chito-oligosaccharides Based on Acetylation
| Property | Non-acetylated (Chitosan Oligosaccharides) | Partially Acetylated | Peracetylated (this compound) |
|---|---|---|---|
| Solubility | Soluble in acidic aqueous solutions | Varies with degree and pattern of acetylation | Insoluble in water; soluble in organic solvents nih.govlgcstandards.comvulcanchem.com |
| Self-Assembly | Forms aggregates in dilute aqueous solutions researchgate.net | Self-assembly is dependent on the degree and pattern of acetylation nih.gov | Acts as a model for self-assembly of hydrophobically modified derivatives nih.gov |
| Biological Activity | Exhibits various biological activities | Biological properties are modulated by acetylation | Used as a research tool to study specific interactions nih.gov |
Significance as a Model Oligosaccharide and Research Tool in Biochemistry and Material Science
The well-defined structure and altered properties of this compound make it a crucial research tool in both biochemistry and material science.
In biochemistry , its primary significance lies in its use as a model substrate and an analytical standard. The complete acetylation of the molecule results in a uniform structure that is highly valuable in fundamental studies of carbohydrate-active enzymes. For instance, it can serve as a substrate for glycoside hydrolases like chitinases, which are enzymes that break down chitin nih.govresearchgate.net. Using a precisely defined substrate like this compound allows researchers to probe enzyme specificity and catalytic mechanisms with high precision. Furthermore, the peracetylation simplifies the analysis of oligosaccharides by techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy, aiding in structural elucidation nih.gov.
In the realm of material science , this compound serves as a model for understanding the behavior of hydrophobically modified chitosan derivatives. The introduction of hydrophobic acetyl groups onto the hydrophilic chitosan backbone imparts an amphiphilic character to the molecule. This has profound implications for the development of novel biomaterials. Hydrophobically modified chitosans have the ability to self-assemble into nanoparticles or micelles in aqueous environments nih.govresearchgate.net. This property is of great interest for applications such as drug delivery, where these nanoparticles can encapsulate hydrophobic drugs, enhancing their solubility and bioavailability nih.govgdch.deacs.org. The study of this compound helps in understanding the fundamental principles of this self-assembly process, guiding the rational design of new chitosan-based materials with tailored properties for biomedical applications researchgate.netnih.gov.
Table 2: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 53942-45-3 | lgcstandards.comlgcstandards.com |
| Molecular Formula | C₄₀H₅₇N₃O₂₄ | lgcstandards.com |
| Molecular Weight | 963.89 g/mol | lgcstandards.com |
| Appearance | White to Off-White Solid | lgcstandards.com |
| Solubility | Slightly soluble in Aqueous Acid, DMSO, Ethyl Acetate, and heated Water | lgcstandards.com |
Table 3: Research Applications of Acetylated Chitooligosaccharides
| Field | Application | Key Findings |
|---|---|---|
| Biochemistry | Enzyme Substrate Studies | Used to investigate the specificity and mechanism of chitinases and other glycoside hydrolases. |
| Biochemistry | Analytical Standard | Peracetylation simplifies NMR spectra, aiding in the structural determination of oligosaccharides. nih.gov |
| Material Science | Model for Drug Delivery Systems | The amphiphilic nature serves as a model for the self-assembly of nanoparticles for encapsulating hydrophobic drugs. nih.gov |
| Material Science | Biomaterial Development | Provides insight into how hydrophobic modification affects the physical properties of chitosan-based films and hydrogels. nih.govnih.gov |
Properties
IUPAC Name |
[(2R,3S,4R,5R,6S)-5-acetamido-6-[(2R,3S,4R,5R)-5-acetamido-4,6-diacetyloxy-2-(acetyloxymethyl)oxan-3-yl]oxy-3-[(2S,3R,4R,5S,6R)-3-acetamido-4,5-diacetyloxy-6-(acetyloxymethyl)oxan-2-yl]oxy-4-acetyloxyoxan-2-yl]methyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H57N3O24/c1-15(44)41-29-36(60-23(9)52)33(27(13-56-19(5)48)63-38(29)62-25(11)54)66-40-31(43-17(3)46)37(61-24(10)53)34(28(65-40)14-57-20(6)49)67-39-30(42-16(2)45)35(59-22(8)51)32(58-21(7)50)26(64-39)12-55-18(4)47/h26-40H,12-14H2,1-11H3,(H,41,44)(H,42,45)(H,43,46)/t26-,27-,28-,29-,30-,31-,32-,33-,34-,35-,36-,37-,38?,39+,40+/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XXMZYRVOXWCPFH-RANHEDMISA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(OC(C(C2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)OC3C(C(C(C(O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@@H]([C@H](O[C@H]1O[C@@H]2[C@H](OC([C@@H]([C@H]2OC(=O)C)NC(=O)C)OC(=O)C)COC(=O)C)COC(=O)C)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)COC(=O)C)OC(=O)C)OC(=O)C)NC(=O)C)OC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H57N3O24 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
963.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Chemical Derivatization of Chitotriose Undecaacetate
Established Protocols for Chitotriose Undecaacetate Synthesis
The generation of this compound primarily relies on the controlled degradation of chitin (B13524), a widely abundant biopolymer, followed by acetylation.
The synthesis of this compound from chitin is inherently a multi-stage process that begins with the raw polymer. Chitin, sourced from crustacean shells or fungal cell walls, first undergoes purification steps, including demineralization and deproteination, to remove inorganic salts and proteins. mdpi.com The purified chitin is then subjected to controlled depolymerization to yield a mixture of chitin oligomers. From this mixture, the chitotriose fraction is isolated and then peracetylated to produce the final product. This pathway involves distinct steps of extraction, depolymerization, separation, and acetylation.
The acetylation of the parent chitotriose, or its precursors, is commonly achieved using acetic anhydride (B1165640) (Ac₂O). nih.gov This reaction is typically performed in the presence of an acid catalyst to facilitate the esterification of the hydroxyl groups and the acylation of any free amino groups. wikipedia.org Acetic anhydride readily reacts with the alcohol (hydroxyl) groups present on the glucosamine (B1671600) units to form acetate (B1210297) esters. wikipedia.org Often, a base such as pyridine (B92270) or sodium acetate may be used to catalyze the reaction and neutralize the acetic acid byproduct. wikipedia.orgresearchgate.net The use of amine hydrochlorides in a solution with sodium acetate and acetic anhydride allows the reaction to proceed in an aqueous medium, where the acetate acts as a weak base to free the amine for reaction. researchgate.net
A critical method for producing this compound is the acetolysis of chitin. This process involves the simultaneous cleavage of the glycosidic bonds within the chitin polymer and the acetylation of the resulting hydroxyl groups. The reaction is typically carried out by treating chitin with a mixture of acetic anhydride and an acid, such as sulfuric acid or hydrochloric acid, at controlled temperatures.
This technique directly yields a mixture of fully acetylated chitooligosaccharides. The desired this compound must then be separated from other products like the di-, tetra-, and higher saccharide derivatives. dokumen.pubresearchgate.net Isolation and purification are often achieved using column chromatography, for instance, with a Sephadex LH-20 resin, which separates the acetylated oligomers based on their size. researchgate.netresearchgate.net
Table 1: Overview of Acetolysis Conditions for Chitooligosaccharide Acetate Production
| Parameter | Description | Source(s) |
|---|---|---|
| Starting Material | Purified Chitin | researchgate.net, researchgate.net |
| Reagents | Acetic Anhydride, Sulfuric Acid / Hydrochloric Acid | dokumen.pub, researchgate.net |
| Process | Acetolysis (simultaneous depolymerization and acetylation) | dokumen.pub, researchgate.net |
| Key Outcome | Mixture of acetylated chitooligosaccharides (e.g., chitobiose octaacetate, this compound) | dokumen.pub |
| Purification | Sephadex LH-20 column chromatography | researchgate.net, researchgate.net |
Direct Acetylation Procedures Utilizing Acetic Anhydride in Acidic Media
Advancements in Synthetic Yield and Scalability for Research Applications
Improving the yield and scalability of this compound synthesis is crucial for its broader use in research. Advances have focused on optimizing the depolymerization step to maximize the formation of the trimeric unit, chitotriose. Control over reaction parameters such as temperature, reaction time, and catalyst concentration during acetolysis can influence the distribution of oligosaccharide chain lengths.
Furthermore, advancements in chromatographic separation techniques are pivotal. The use of efficient column materials like Sephadex LH-20 allows for the effective isolation of this compound from the complex mixture of acetylated oligomers produced during acetolysis, ensuring high purity for research applications. researchgate.netresearchgate.net For instance, a procedure involving the acetolysis of chitin followed by Sephadex LH-20 chromatography has been successfully used to isolate pure this compound. researchgate.netresearchgate.net Controlled depolymerization using methods like treatment with hydrogen peroxide and UV radiation can also be tailored by adjusting the reaction time to produce oligosaccharides of a specific molecular weight range before acetylation. nih.gov
Emerging Green Chemistry Approaches for Sustainable this compound Production
In line with the principles of green chemistry, efforts are being made to develop more sustainable methods for producing chitin derivatives. researchgate.netnih.gov These principles advocate for the use of renewable feedstocks, minimizing waste, and employing less hazardous chemicals. sciforum.netrsc.org
Renewable Feedstock : Chitin itself is a renewable and abundant biopolymer, making it an excellent starting material from a green chemistry perspective. mdpi.com
Enzymatic Hydrolysis : To avoid the use of harsh acids for depolymerization, enzymatic methods are being explored. Chitinase (B1577495) enzymes can hydrolyze the β-1,4 glycosidic bonds in chitin to produce low molecular mass oligomers like chitobiose and chitotriose. researchgate.net This enzymatic degradation is considered a cost-effective and environmentally friendly alternative to chemical hydrolysis, potentially offering higher yields of specific oligomers. researchgate.net The resulting chitotriose can then be acetylated in a subsequent step.
Greener Solvents and Catalysts : Research is ongoing into the use of less hazardous solvents and recyclable catalysts for the acetylation process to minimize environmental impact. nih.govcuestionesdefisioterapia.com
Directed Chemical Modification and Functionalization Strategies
The structure of this compound, with its acetylated functional groups, provides a platform for further chemical modification. The acetyl groups can be viewed as protecting groups for the hydroxyl and amino functionalities of the parent chitotriose.
Selective or complete deacetylation can regenerate these functional groups, opening pathways for derivatization. For example, de-O-acetylation using a base like sodium methoxide (B1231860) would expose the primary and secondary hydroxyl groups while potentially leaving the more stable N-acetyl group intact. researchgate.netresearchgate.net These regenerated hydroxyl groups offer sites for various chemical modifications, including:
Esterification and Etherification : To introduce different functional groups and alter solubility.
Graft Polymerization : To attach polymer chains and create novel biomaterials. mdpi.com
Oxidation : For example, TEMPO-mediated oxidation can convert primary hydroxyl groups to carboxylic acids, introducing negative charges. mdpi.com
These modification strategies, widely applied to other polysaccharides like cellulose (B213188) and chitosan (B1678972), can be adapted to chitotriose to create derivatives with tailored properties for specific applications in drug delivery, material science, and biotechnology. mdpi.comnih.govresearchgate.net The ability to functionalize the chitotriose backbone after its synthesis as undecaacetate allows for the creation of complex and well-defined glycoconjugates.
Introduction of Reporter Groups for Spectroscopic Analysis
The introduction of reporter groups onto chitooligosaccharides is a crucial strategy for their detection and analysis in various biological and chemical systems. Fluorescent and other spectroscopic probes allow for sensitive and specific monitoring of these molecules.
Fluorescent labeling is a powerful technique for visualizing and quantifying chitooligosaccharides. One common approach involves the derivatization of the oligosaccharide with a fluorescent dye. For instance, pyrene-containing fluorescent chitosan derivatives have been synthesized and characterized. nih.gov While this example uses a larger polymer, the underlying chemical principles can be applied to smaller oligosaccharides like this compound. The process would typically involve the partial deacetylation of the this compound to expose free amine groups, followed by coupling with a fluorescent molecule such as a pyrene (B120774) derivative. nih.gov
Another class of reporter groups includes those suitable for Nuclear Magnetic Resonance (NMR) studies. Fluorinated non-canonical amino acids, for example, have been used to create hyperstable protein folds and can serve as reporter groups for NMR analysis. fu-berlin.de Similar strategies could be envisioned for this compound, where the introduction of a fluorine-containing moiety would provide a unique NMR signal for tracking the molecule.
The development of fluorescent biomarkers for cancer cell detection also offers insights into potential reporter groups. Coumarin derivatives, for example, have been synthesized and shown to be promising fluorescent biomarkers. vjs.ac.vn These can be attached to this compound to create probes for studying carbohydrate-protein interactions or for cell imaging applications. Similarly, rhodanine-based compounds have been designed as fluorescent agents to target protein aggregates. nih.gov
A novel mass spectrometry-based method for sequencing partially acetylated chito-oligosaccharides (paCOS) involves labeling with a deuterated reagent at the free amino groups and an ¹⁸O-tag at the reducing end. researchgate.net This dual-labeling strategy allows for precise quantification and sequencing, highlighting the importance of introducing specific isotopic reporters.
Table 1: Examples of Reporter Groups for Spectroscopic Analysis
| Reporter Group Type | Example Compound/Moiety | Spectroscopic Method | Potential Application |
| Fluorescent Dye | Pyrene | Fluorescence Spectroscopy | Cellular imaging, interaction studies |
| Fluorescent Dye | Coumarin | Fluorescence Spectroscopy | Biomarker development |
| Fluorescent Dye | Rhodanine | Fluorescence Spectroscopy | Probing protein aggregation |
| NMR Probe | Fluorinated moieties | ¹⁹F NMR Spectroscopy | Conformational analysis, binding studies |
| Mass Tag | Deuterated acetyl groups, ¹⁸O | Mass Spectrometry | Sequencing and quantification |
Chemoselective N-Transacylation of Peracetylated Chitooligosaccharides
The selective modification of the N-acetyl groups in peracetylated chitooligosaccharides, such as this compound, is a key transformation for creating diverse and functionalized derivatives. Chemoselective N-transacylation allows for the replacement of the N-acetyl group with other acyl functionalities without affecting the O-acetyl groups.
A significant advancement in this area is the direct and chemoselective N-transacylation of peracetylated chitooligosaccharides (COSs) to produce per-N-trifluoroacetyl derivatives. nih.govresearchgate.netmolaid.com This reaction offers an efficient route to size-defined COSs and their conjugates. nih.gov The resulting N-trifluoroacetylated products are valuable intermediates for further chemical manipulations. For instance, this method has been successfully applied to the synthesis of important symbiotic glycolipids and TMG-chitotriomycin, a potent inhibitor of N-acetylglucosaminidases. nih.govresearchgate.net The reaction conditions for this transformation have been optimized for multigram-scale experiments, yielding good results for trimers and tetramers. researchgate.net
The N-transacylation reaction can be influenced by the choice of reagents. Perfluorinated anhydrides are effective for this purpose. researchgate.net The process involves the selective reaction at the secondary amide of the N-acetylglucosamine units. This selectivity is crucial for producing well-defined products from readily available starting materials like peracetylated chitooligosaccharides obtained from chitin. nih.govresearchgate.net
In the context of synthesizing lipochitooligosaccharides, N-acylation is a critical step. The NodA protein in Rhizobium, for example, is involved in the N-acylation of the chitooligosaccharide backbone, transferring fatty acids to de-N-acetylated chitin oligosaccharides. asm.org This biological process highlights the importance of N-acylation in creating bioactive molecules.
Table 2: Key Aspects of Chemoselective N-Transacylation
| Reaction Type | Reagent | Product | Significance |
| N-Trifluoroacetylation | Perfluorinated anhydride | Per-N-trifluoroacetyl chitooligosaccharide | Intermediate for glycoconjugate synthesis |
| N-Acylation | Acyl-acyl carrier protein (in biological systems) | Lipochitooligosaccharide | Creation of bioactive molecules |
Strategies for End-Functionalized Chitooligosaccharide Building Blocks
The functionalization of the reducing end of chitooligosaccharides opens up possibilities for creating a wide range of derivatives with tailored properties. These end-functionalized molecules can serve as versatile building blocks for constructing more complex structures, such as block copolymers and glycoconjugates. mdpi.comresearchgate.net
One strategy for end-functionalization involves the nitrous acid depolymerization of chitosan. This process yields chitooligosaccharides with a 2,5-anhydro-D-mannofuranose (amf) unit at the reducing end. mdpi.comresearchgate.net This amf unit contains an aldehyde group that is more readily available for chemical reactions compared to the hemiacetal at the reducing end of standard chitooligosaccharides. mdpi.com This enhanced reactivity allows for efficient conjugation with various molecules.
The aldehyde group of the amf unit can undergo several types of reactions. Reductive amination with hydrazides, such as octanoic hydrazide, in the presence of sodium cyanoborohydride (NaBH₃CN), has been used to attach lipid chains, creating amphiphilic derivatives. researchgate.net Similarly, reductive amination with functionalized anilines, like 4-(hexyloxy)aniline, has been successfully demonstrated. researchgate.net Oximation, reacting the aldehyde with dioxyamines like O,O′-1,3-propanediylbishydroxylamine, is another effective method for producing end-functionalized building blocks. mdpi.com
These methods have the significant advantage of not modifying the amine groups along the chitooligosaccharide backbone, thereby preserving the intrinsic properties of the parent molecule. mdpi.com The resulting end-functionalized chitooligosaccharides can be further modified using "click" chemistry, with clickable groups such as alkynes, alkenes, azides, and thiols being introduced at the reducing end. researchgate.net
The synthesis of telechelic polymers, which are macromolecules with functionalized end-groups, provides a broader context for the importance of end-functionalization. univie.ac.at These polymers can self-assemble into various structures, and the ability to precisely control the end-group functionality of chitooligosaccharides allows for their use as building blocks in the creation of novel soft materials. univie.ac.at
Table 3: Methods for End-Functionalization of Chitooligosaccharides
| Functionalization Strategy | Key Intermediate | Reaction Type | Attached Moiety Example | Resulting Building Block |
| Nitrous Acid Depolymerization | Chitooligosaccharide with 2,5-anhydro-D-mannofuranose (amf) | Reductive Amination | Octanoic hydrazide | Amphiphilic chitooligosaccharide |
| Nitrous Acid Depolymerization | Chitooligosaccharide with 2,5-anhydro-D-mannofuranose (amf) | Reductive Amination | 4-(hexyloxy)aniline | Functionalized chitooligosaccharide |
| Nitrous Acid Depolymerization | Chitooligosaccharide with 2,5-anhydro-D-mannofuranose (amf) | Oximation | O,O′-1,3-propanediylbishydroxylamine | Dioxyamine-linked chitooligosaccharide |
Advanced Spectroscopic and Chromatographic Characterization of Chitotriose Undecaacetate
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation and Quantification
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the non-destructive analysis of molecular structures in solution. For a complex molecule like Chitotriose Undecaacetate, a combination of one-dimensional and two-dimensional NMR experiments is employed to assign the chemical identity of each proton and carbon atom.
Proton Nuclear Magnetic Resonance (¹H NMR) Analysis
¹H NMR spectroscopy provides information on the chemical environment of protons within a molecule. In this compound, the ¹H NMR spectrum is expected to be complex, with distinct regions corresponding to the protons of the pyranose rings and the acetyl groups. The chemical shift (δ) of a proton is influenced by its local electronic environment. conductscience.com
The anomeric protons (H-1) of the sugar units typically resonate in the downfield region of the spectrum, generally between δ 4.5 and 5.5 ppm, due to being attached to two oxygen atoms. The specific chemical shift and coupling constants (J-values) of these anomeric protons can help determine the stereochemistry of the glycosidic linkages (α or β). The remaining ring protons (H-2 to H-6) usually appear in a more crowded region, typically between δ 3.5 and 4.5 ppm.
A significant feature of the ¹H NMR spectrum of this compound would be the signals from the numerous acetyl groups. The protons of the methyl groups in the N-acetyl and O-acetyl moieties are expected to produce strong singlet peaks in the upfield region, typically between δ 1.8 and 2.2 ppm. The integration of these signals relative to the anomeric proton signals can provide a preliminary confirmation of the degree of acetylation. While specific, fully assigned ¹H NMR data for this compound is not widely published, the expected chemical shift ranges are summarized based on general knowledge of acetylated carbohydrates. compoundchem.comlibretexts.orglibretexts.org
Expected ¹H NMR Chemical Shift Ranges for this compound
| Proton Type | Expected Chemical Shift (δ, ppm) |
| Anomeric Protons (H-1) | 4.5 - 5.5 |
| Ring Protons (H-2 to H-6) | 3.5 - 4.5 |
| N-Acetyl Protons (CH₃) | 1.8 - 2.1 |
| O-Acetyl Protons (CH₃) | 1.9 - 2.2 |
Note: These are approximate values and can vary based on the solvent and experimental conditions.
Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis
¹³C NMR spectroscopy provides direct information about the carbon skeleton of a molecule. bhu.ac.in Due to the low natural abundance of the ¹³C isotope, these experiments are less sensitive than ¹H NMR. libretexts.org However, with techniques like proton decoupling, the spectrum is simplified to show a single peak for each unique carbon atom, which is highly advantageous for complex molecules. libretexts.org
In the ¹³C NMR spectrum of this compound, several distinct regions would be observed. The carbonyl carbons of the eleven acetate (B1210297) groups are the most deshielded and would appear furthest downfield, typically in the range of δ 168-175 ppm. researchgate.netagriculturejournals.cz The anomeric carbons (C-1) resonate at approximately δ 95-105 ppm. The signals for the other carbon atoms in the pyranose rings (C-2 to C-6) are typically found between δ 50 and 80 ppm. The methyl carbons of the acetyl groups are the most shielded and appear in the upfield region of the spectrum, around δ 20-25 ppm. researchgate.net
Expected ¹³C NMR Chemical Shift Ranges for this compound
| Carbon Type | Expected Chemical Shift (δ, ppm) |
| Carbonyl Carbons (C=O) | 168 - 175 |
| Anomeric Carbons (C-1) | 95 - 105 |
| Ring Carbons (C-2 to C-6) | 50 - 80 |
| Acetyl Methyl Carbons (CH₃) | 20 - 25 |
Note: These are approximate values and can vary based on the solvent and experimental conditions. libretexts.orgoregonstate.edu
Quantitative Nuclear Magnetic Resonance (qNMR) for Molar Quantity Determination
Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful analytical method for determining the absolute concentration or purity of a substance in a sample. acs.org Unlike many other analytical techniques, qNMR can provide quantification without the need for a calibration curve using an identical reference standard of the analyte. acs.orgmsu.edu The fundamental principle of qNMR is that the area of an NMR signal is directly proportional to the number of nuclei giving rise to that signal. acs.org
For the molar quantity determination of this compound, a qNMR experiment would involve dissolving a precisely weighed amount of the sample and a certified internal standard of known purity in a suitable deuterated solvent. msu.edu The internal standard must be a stable compound with at least one signal that does not overlap with any signals from the analyte. acs.org By comparing the integral of a specific, well-resolved signal of this compound (e.g., an anomeric proton or a cluster of acetyl protons) with the integral of a known signal from the internal standard, the exact molar quantity of the analyte can be calculated. libretexts.org Stringent experimental conditions, such as ensuring full relaxation of all nuclei, are crucial for achieving high accuracy and precision. msu.edunih.gov
Application of Heteronuclear Single Quantum Coherence (HSQC) in Oligosaccharide Analysis
Heteronuclear Single Quantum Coherence (HSQC) is a two-dimensional NMR technique that correlates the chemical shifts of protons with the chemical shifts of directly attached heteronuclei, most commonly ¹³C. This experiment is exceptionally useful for the structural analysis of complex molecules like acetylated oligosaccharides. researchgate.net
In the context of this compound, an HSQC spectrum would display peaks corresponding to each C-H bond in the molecule. The x-axis typically represents the ¹H chemical shift, and the y-axis represents the ¹³C chemical shift. Each cross-peak in the spectrum indicates a direct covalent bond between a specific proton and a specific carbon atom. This allows for the unambiguous assignment of the signals in the crowded regions of both the ¹H and ¹³C spectra. For example, the anomeric proton signals can be directly correlated to their corresponding anomeric carbon signals, confirming their identity. Similarly, the protons and carbons of the acetyl methyl groups can be correlated. This technique is invaluable for resolving signal overlap and confirming the complete structural assignment of the molecule. researchgate.net
Vibrational Spectroscopy: Fourier Transform Infrared (FTIR) Spectroscopy
Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify the functional groups present in a molecule. The method is based on the absorption of infrared radiation at specific frequencies that correspond to the vibrational energies of molecular bonds.
The FTIR spectrum of this compound would be dominated by the characteristic absorption bands of its numerous acetyl functional groups. A strong absorption band is expected in the region of 1735-1750 cm⁻¹ corresponding to the C=O (carbonyl) stretching vibration of the ester groups (O-acetyl). Another strong band, typically around 1650-1670 cm⁻¹, would be attributed to the C=O stretching of the amide I band (N-acetyl). The spectrum would also feature prominent C-O stretching vibrations from the acetate esters and the glycosidic linkages, typically appearing in the 1200-1300 cm⁻¹ and 1000-1100 cm⁻¹ regions, respectively. The absence of a broad absorption band around 3300-3500 cm⁻¹ would indicate the complete acetylation of the hydroxyl (-OH) and amine (-NH₂) groups of the parent chitotriose.
Expected FTIR Absorption Bands for this compound
| Functional Group | Vibrational Mode | Expected Wavenumber (cm⁻¹) |
| Ester Carbonyl (O-acetyl) | C=O Stretch | 1735 - 1750 |
| Amide I (N-acetyl) | C=O Stretch | 1650 - 1670 |
| Ester C-O | C-O Stretch | 1200 - 1300 |
| Glycosidic Linkage | C-O-C Stretch | 1000 - 1100 |
| C-H (Alkyl) | C-H Stretch | 2850 - 2960 |
Mass Spectrometry (MS) for Molecular Weight and Fragment Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ions. researchgate.net It is a primary method for determining the molecular weight of a compound with high accuracy and can also provide structural information through the analysis of fragmentation patterns. libretexts.orgresearchgate.net
For this compound, a soft ionization technique such as Electrospray Ionization (ESI) or Matrix-Assisted Laser Desorption/Ionization (MALDI) would be employed to generate intact molecular ions with minimal fragmentation. The theoretical monoisotopic mass of this compound (C₄₀H₅₅N₃O₂₄) is approximately 977.32 g/mol . In the mass spectrum, one would expect to observe a prominent peak corresponding to the molecular ion, often seen as an adduct with a cation like sodium ([M+Na]⁺) or potassium ([M+K]⁺), or as a protonated molecule ([M+H]⁺). uva.nl The presence of this peak would confirm the molecular weight of the compound. savemyexams.com
Tandem mass spectrometry (MS/MS) can be used to induce fragmentation of the molecular ion. The resulting fragment ions provide valuable information about the sequence of the sugar units and the location of the acetyl groups. Common fragmentation patterns for oligosaccharides involve the cleavage of glycosidic bonds, leading to the loss of individual sugar residues. The observation of fragment ions corresponding to the loss of acetylated N-acetylglucosamine units would further corroborate the structure of this compound. acs.orgmdpi.com
High-Resolution Chromatographic Separation and Identification Techniques
Chromatographic techniques are indispensable for the separation, identification, and purification of this compound from complex mixtures. These methods exploit the differential partitioning of the analyte between a stationary phase and a mobile phase. teledynelabs.com
High-Performance Liquid Chromatography (HPLC) is a powerful analytical tool for separating, identifying, and quantifying compounds. teledynelabs.comglobalresearchonline.net It utilizes high pressure to pass a liquid sample through a column packed with a solid adsorbent material. altabioscience.com The separation is based on the differential interactions of the sample components with the stationary and mobile phases. teledynelabs.com
In the analysis of acetylated chitooligosaccharides like this compound, reverse-phase HPLC (RP-HPLC) is a commonly employed technique. altabioscience.com This method uses a non-polar stationary phase and a polar mobile phase. altabioscience.com A typical mobile phase consists of a mixture of water and an organic solvent such as acetonitrile (B52724), often with an ion-pairing agent like trifluoroacetic acid (TFA) to improve peak shape. altabioscience.com
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
| Column | C18 reverse-phase |
| Mobile Phase | Gradient of acetonitrile in water with 0.1% TFA |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 210 nm |
| Injection Volume | 20 µL |
This table presents a hypothetical set of parameters and does not represent data from a specific cited study.
The high resolution and sensitivity of HPLC make it suitable for determining the purity of this compound and for monitoring its enzymatic or chemical modifications. altabioscience.com Coupling HPLC with mass spectrometry (HPLC-MS) can provide further structural information by determining the mass-to-charge ratio of the separated components. nih.gov
Gas Chromatography (GC) is a technique used to separate and analyze volatile compounds. measurlabs.com In GC, a sample is vaporized and injected into the head of a chromatographic column. phenomenex.com The separation occurs as the sample is transported through the column by an inert carrier gas (the mobile phase). phenomenex.com The column itself contains a liquid or polymer stationary phase that interacts with the analytes. phenomenex.com
For the analysis of oligosaccharide derivatives like this compound, which are not sufficiently volatile, a derivatization step is typically required to convert them into more volatile compounds. However, due to the availability of other effective techniques, GC is less commonly reported for the direct analysis of this compound. The technique is highly reliable for quality control in various industries. measurlabs.com
Table 2: General GC Parameters
| Parameter | Condition |
| Column | Capillary column with a non-polar stationary phase |
| Carrier Gas | Helium or Nitrogen |
| Injector Temperature | High enough to ensure complete vaporization |
| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS) |
This table outlines general GC conditions and is for illustrative purposes.
Thin-Layer Chromatography (TLC) is a simple, rapid, and inexpensive chromatographic technique used to separate non-volatile mixtures. eag.com It is performed on a sheet of glass, plastic, or aluminum foil, which is coated with a thin layer of adsorbent material, usually silica (B1680970) gel or alumina (B75360) (the stationary phase). eag.com
After the sample is applied to the plate, a solvent or solvent mixture (the mobile phase) is drawn up the plate via capillary action. Because different analytes ascend the TLC plate at different rates, separation is achieved. khanacademy.org The retention factor (Rf), which is the ratio of the distance traveled by the spot to the distance traveled by the solvent front, is used to identify compounds. eag.com For compounds that are not visible to the naked eye, visualization can be achieved using UV light or by staining with a chemical reagent. eag.com
Table 3: Example TLC System for Oligosaccharide Analysis
| Component | Description |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate/Hexane (e.g., 1:1 v/v) |
| Visualization | UV light (if UV active) or staining with sulfuric acid and charring |
This table provides an example of a TLC system; specific conditions may vary.
TLC is particularly useful for monitoring the progress of chemical reactions, such as the acetylation of chitotriose, and for preliminary purity assessments. eag.comresearchgate.net
Size-Exclusion Chromatography (SEC), also known as gel permeation or gel filtration chromatography, separates molecules based on their size or hydrodynamic volume. solveresearch.com This technique is particularly valuable for determining the molecular weight distribution of polymers and oligomers. chromatographyonline.com
In SEC, the stationary phase consists of porous particles. Larger molecules that cannot enter the pores elute first, while smaller molecules that can penetrate the pores have a longer path and elute later. solveresearch.comchromatographyonline.com This method is well-suited for assessing the degree of polymerization of chitooligosaccharides and their derivatives. solveresearch.com
Modern SEC systems are often equipped with multiple detectors, such as a refractive index (RI) detector and a multi-angle light scattering (MALS) detector. mdpi.com The combination of SEC with MALS (SEC-MALS) allows for the direct determination of the absolute molecular weight without the need for column calibration with standards. malvernpanalytical.com
Table 4: Typical SEC-MALS System Configuration
| Component | Function |
| SEC Column | Packed with porous particles of a defined size range |
| Mobile Phase | Appropriate solvent for the analyte |
| Detectors | Refractive Index (RI), UV, and Multi-Angle Light Scattering (MALS) |
This table describes a typical setup for SEC-MALS analysis.
Thin-Layer Chromatography (TLC)
X-ray Crystallography and Structural Elucidation of Oligosaccharide-Protein Interactions
X-ray crystallography is a powerful technique for determining the three-dimensional atomic structure of a molecule. ebi.ac.uk It relies on the diffraction of X-rays by a single crystal of the substance. ebi.ac.uk The resulting diffraction pattern provides information about the electron density within the crystal, from which a model of the atomic arrangement can be built. ebi.ac.uk
In the context of chitotriose and its derivatives, X-ray crystallography is instrumental in elucidating the structural basis of their interactions with proteins, particularly enzymes like chitinases and lectins. nih.govplos.orgiaanalysis.com By co-crystallizing a protein with its oligosaccharide ligand, researchers can obtain a detailed picture of the binding site, including the specific amino acid residues involved in the interaction and the conformation of the bound sugar. dntb.gov.ua
For example, the crystal structure of a protein in complex with tri-N-acetylchitotriose can reveal key hydrogen bonds and hydrophobic interactions that govern binding specificity. nih.gov This information is crucial for understanding the biological function of these proteins and for the design of specific inhibitors. plos.orgiaanalysis.com The technical challenges of this method are significant, as it requires obtaining high-quality crystals of the protein-ligand complex. ebi.ac.uk
Mechanistic Studies of Chitotriose Undecaacetate in Biochemical Systems
Role as a Substrate in Enzymatic Hydrolysis and Transfer Reactions
The well-defined structure of chitotriose makes it an ideal substrate for studying the kinetics and mechanisms of enzymes like chitinases and lysozymes. By chemically modifying chitotriose, for instance by attaching a fluorophore, researchers can create sensitive probes for continuous and quantitative monitoring of enzyme activity.
Fluorogenic derivatives of chitotriose are central to highly sensitive and specific assays for quantifying chitinase (B1577495) activity. A commonly used substrate is 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose (4-MU-chitotriose). nih.gov In this assay, the chitotriose portion of the molecule is recognized and cleaved by endochitinases. nih.gov This enzymatic hydrolysis releases the fluorophore 4-methylumbelliferone (B1674119) (4MU). nih.gov The fluorescence of 4MU is quenched when it is glycosidically linked to the oligosaccharide but becomes significant upon its release, especially in an alkaline environment. elifesciences.org The increase in fluorescence, measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 450 nm, is directly proportional to the rate of substrate hydrolysis and thus to the chitinase activity.
These assays offer a continuous and highly sensitive method for detecting enzyme activity in various samples, including fungal and bacterial growth media, macrophage lysates, and purified enzyme preparations. nih.gov The use of different 4-methylumbelliferyl-labeled substrates allows for the differentiation between various types of chitinolytic enzymes. nih.gov
| Substrate | Enzyme Type Detected | Principle |
| 4-Methylumbelliferyl N-acetyl-β-D-glucosaminide | Exochitinase (β–N-acetylglucosaminidase) | Cleavage of a single GlcNAc unit releases fluorophore. nih.gov |
| 4-Methylumbelliferyl N,N′-diacetyl-β-D-chitobioside | Exochitinase (Chitobiosidase) | Cleavage of a diacetyl-chitobiose unit releases fluorophore. nih.gov |
| 4-Methylumbelliferyl β-D-N,N′,N″-triacetylchitotriose | Endochitinase | Internal cleavage of the chitotriose moiety releases fluorophore. nih.gov |
Chitotriose is a valuable substrate for determining the activity of lysozyme (B549824), an enzyme known for its bacteriolytic properties. While classic assays often rely on the lysis of bacterial cells, which can be difficult to standardize, synthetic substrates like chitotriose offer a more reproducible alternative. nih.gov Fluorescence-based techniques using labeled chitotriose have been developed for this purpose. nih.gov For instance, a fluorescence polarization assay (FPA) can measure the binding activity of lysozyme. nih.gov In this method, a fluorescently labeled chitotriose tracer is used. When the small, rapidly tumbling tracer is bound by the much larger lysozyme molecule, its rotation slows, leading to an increase in fluorescence polarization. nih.gov
Furthermore, hen egg-white lysozyme (HEWL) has been shown to form a stable complex with a chitotriose tracer, a characteristic that facilitates the measurement of its carbohydrate-binding activity. nih.gov Site-directed mutagenesis studies have also utilized chitotriose to probe the enzyme's active site. For example, mutations in the substrate-binding cleft of HEWL were found to alter the binding constant for chitotriose, providing insights into the relationship between structure and function. nih.gov
Glycosyl transferases and many glycoside hydrolases, including chitinases, operate through complex mechanisms that often involve a covalent intermediate. ubc.ca Retaining glycosidases, which preserve the anomeric configuration of the sugar at the cleavage site, typically employ a double-displacement mechanism. ubc.ca Chitotriose and its analogs are instrumental in studying these pathways.
The double-displacement mechanism involves two key steps:
Glycosylation: A nucleophilic residue in the enzyme's active site (often a carboxylate group from an aspartic or glutamic acid) attacks the anomeric carbon of the substrate (chitotriose). This forms a covalent glycosyl-enzyme intermediate, displacing the remainder of the oligosaccharide chain. This step proceeds through an oxocarbenium ion-like transition state. ubc.ca
Deglycosylation: A water molecule, activated by an acid/base catalyst residue in the active site, attacks the anomeric carbon of the glycosyl-enzyme intermediate. This hydrolyzes the intermediate, releasing the sugar product and regenerating the free enzyme. ubc.ca
Transglycosylases, which transfer sugar units between oligosaccharides, are mechanistically similar to retaining glycosidases and also utilize this covalent intermediate pathway. ubc.ca
The formation of a transient covalent intermediate is a hallmark of the double-displacement mechanism used by retaining glycosidases. ubc.ca Studying this short-lived species is crucial for understanding the catalytic cycle. Using chitotriose as a substrate, researchers can trap and analyze these intermediates through several strategies. One method involves modifying the substrate, such as by fluorination, which can destabilize the transition states and slow down the reaction, allowing the intermediate to accumulate. ubc.ca Another approach is to mutate key catalytic residues of the enzyme. For instance, mutating the acid/base catalyst required for the hydrolysis step can allow the glycosyl-enzyme intermediate to form but prevent its breakdown. ubc.ca
In some enzymatic systems, such as those involving peptide asparaginyl ligases (PALs) which share structural similarities with some hydrolases, a thioester intermediate is formed when a catalytic cysteine performs a nucleophilic attack. nih.gov The resolution of this acyl-enzyme intermediate is the rate-determining step. nih.gov Analysis of enzyme-substrate interactions reveals that the enzyme active site often stabilizes the intermediate more than the transition state, primarily through electrostatic interactions and hydrogen bonding. nih.gov
The catalytic activity of enzymes is highly dependent on pH, as the ionization state of key acidic and basic amino acid residues in the active site dictates their function. nih.gov Fluorogenic substrates derived from chitotriose, such as 4-MU-chitotriose, are excellent tools for determining the pH-activity profile of chitinases. elifesciences.org By performing the enzymatic assay across a wide range of pH values and measuring the rate of fluorophore release, a detailed profile of the enzyme's activity can be constructed. elifesciences.org
For example, studies on mouse Acidic Mammalian Chitinase (mAMCase) using 4-methylumbelliferyl chitobioside revealed a bimodal pH activity profile, with distinct maxima at pH 2.0 and pH 6.5, corresponding to the acidic environments of the stomach and lungs where the enzyme is expressed. elifesciences.org The pH profile provides critical clues about the catalytic mechanism, suggesting which residues act as the proton donor (catalytic acid) and the nucleophile. nih.gov The calculated pKa values of active site residues can be correlated with the apparent pKa values derived from the pH-activity curve to validate proposed catalytic roles. nih.gov
| Enzyme | Substrate Used | Optimal pH | Research Finding |
| Streptomyces griseus Chitosanase/Chitinase | Chitosan (B1678972) / Chitin (B13524) | ~5.0 | Activity assays were conducted in acetate (B1210297) buffer at pH 5.0. usda.gov |
| Acidic Mammalian Chitinase (mAMCase) | 4-MU-chitobioside | 2.0 and 6.5 | Revealed a bimodal pH activity profile, matching the pH of its primary in vivo locations. elifesciences.org |
| Cellobiohydrolase (Cel6A) | 3,4-dinitrophenyl lactoside | ~2 and ~6 | The pH-dependent activity profile showed two apparent pKa values, helping to identify the catalytic acid residue. nih.gov |
Analysis of Enzyme-Substrate Intermediate Formation
Biochemical Pathway Modulation through Redox Regulation
While no data exists for Chitotriose Undecaacetate, N-acetylated chitooligosaccharides (NACOS) have demonstrated the ability to modulate key pathways involved in redox regulation and inflammation.
Stimulation of Nuclear Factor E2-Related Factor 2 (Nrf2) Pathway
The Nrf2 pathway is a primary regulator of cellular antioxidant responses. nih.govnih.govmdpi.complos.org Studies on certain NACOS have shown they can activate this protective pathway. For instance, N-acetylated chitopentaose (a molecule with five N-acetylglucosamine units) was found to protect retinal pigment epithelial cells from oxidative injury by promoting the translocation of Nrf2 to the nucleus. bohrium.commdpi.com This activation leads to the increased expression of downstream antioxidant and detoxification enzymes, such as heme oxygenase-1 (HO-1) and NAD(P)H:quinone oxidoreductase (NQO1), enhancing the cell's capacity to combat oxidative stress. bohrium.commdpi.com
Attenuation of Oxidative Stress Mechanisms
N-acetylated chitooligosaccharides of varying lengths have shown significant antioxidant capabilities. They can scavenge reactive oxygen species (ROS) such as hydroxyl and superoxide (B77818) radicals directly. Research has demonstrated that NACOS with two and three units—(GlcNAc)₂ and (GlcNAc)₃—were particularly effective at protecting peripheral blood mononuclear cells from H₂O₂-induced DNA damage. In studies using cell models, pretreatment with NACOS was shown to reduce the production of intracellular ROS, thereby protecting against oxidative damage and subsequent cell death. bohrium.commdpi.comnih.gov
Table 1: Antioxidant and DNA Protective Effects of N-Acetylated Chitooligosaccharides (NACOS)
| Compound | Hydroxyl Radical Scavenging (%) | Superoxide Radical Scavenging (%) | Reduction in H₂O₂-Induced DNA Damage (%) |
|---|---|---|---|
| (GlcNAc)₂ | Data not specified | 41.0 | 59.5 |
| (GlcNAc)₃ | Data not specified | 53.3 | 55.5 |
| (GlcNAc)₅ | 63.0 | Data not specified | 22.9 |
| (GlcNAc)₆ | 49.1 | Data not specified | 4.9 |
Data synthesized from a comparative study on the antioxidant ability of NACOS.
Downregulation of Nuclear Factor Kappa-B (NF-ĸB) Inflammatory Pathways
The NF-κB pathway is a central regulator of inflammation. semanticscholar.orgresearchgate.netwikipedia.orgfrontiersin.org The influence of NACOS on this pathway is complex. Some studies show that highly N-acetylated chitooligosaccharides can inhibit the NF-κB pathway when it is activated by inflammatory stimuli like tumor necrosis factor-alpha (TNF-α). nih.gov This inhibition can occur by preventing the activation of upstream kinases like JNK, which is necessary for the inflammatory cascade. nih.gov However, other research indicates that NACOS can also have immune-enhancing effects by promoting NF-κB activation, leading to the production of certain pro-inflammatory cytokines. mdpi.comnih.govnih.gov The degree of acetylation appears to be a critical factor determining whether the net effect is pro- or anti-inflammatory. semanticscholar.org
Influence on Macrophage Polarization (e.g., M2 Macrophage Activation)
Macrophages are key immune cells that can be polarized into different functional phenotypes, such as pro-inflammatory M1 or anti-inflammatory/tissue-remodeling M2 macrophages. nih.govmdpi.comijbs.comfrontiersin.orgnih.gov N-acetylated chitooligosaccharides have been shown to exert immunomodulatory effects on macrophages. mdpi.comnih.gov Studies on RAW264.7 macrophage cells demonstrated that NACOS could stimulate the generation of ROS and enhance phagocytic activity, which are characteristics of macrophage activation. mdpi.comnih.govnih.gov Furthermore, administration of chitooligosaccharides (COS) has been linked to effects on macrophage polarization in the context of metabolic diseases. encyclopedia.pub However, the specific and consistent polarization towards an M2 phenotype by purified NACOS is not as clearly defined as it is for larger chitin particles.
Influence on Glycosylation Processes in Protein Folding and Stability
Glycosylation is a critical post-translational modification where sugar chains (glycans) are attached to proteins, profoundly affecting their folding, stability, and function. nih.govencyclopedia.pubnih.govnih.govmdpi.comnanotempertech.com This process is a complex, enzyme-mediated series of events occurring within the endoplasmic reticulum and Golgi apparatus. bitesizebio.com There is no evidence in the scientific literature to suggest that this compound, an external, fully acetylated trisaccharide, influences these intracellular glycosylation pathways or directly affects the folding and stability of other proteins through these mechanisms. The stability of glycoproteins is typically influenced by their own attached glycans, not by external oligosaccharides. encyclopedia.pubnih.gov
Applications of Chitotriose Undecaacetate in Advanced Research Methodologies
Utilization as a Quantitative Standard in Glycan Analytical Workflows
Accurate quantification of glycans is crucial for understanding their biological roles and for the quality control of biopharmaceuticals. Chitotriose and its derivatives serve as key quantitative standards in analytical workflows like High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC). nih.gov
Unlabeled chitotriose is frequently employed as an internal standard for the quantification of glycans. nih.gov In this approach, a known quantity of the chitotriose standard is added to a sample containing unlabeled glycans at the beginning of the workflow. nih.gov The entire mixture then undergoes fluorescent labeling and subsequent cleanup processes. nih.gov The primary advantage of this method is that any loss of sample during the labeling and purification stages affects both the target glycans and the internal standard equally. nih.gov This co-processing minimizes errors arising from sample handling, leading to more accurate and reliable quantification. nih.gov The quantity of the unknown glycan is determined by comparing its peak area to the peak area of the chitotriose standard in the resulting chromatogram. nih.gov
Fluorescently labeled chitotriose standards, such as 2-aminobenzamide (B116534) (2-AB) or 2-aminobenzoic acid (2-AA) labeled chitotriose, are utilized as external standards. nih.govacs.org These standards are run on an HPLC or UHPLC system in parallel with the labeled glycan samples. acs.org The quantity of glycans in the sample is then calculated by comparing the peak areas of the sample glycans to the peak area of the known amount of the labeled chitotriose standard. nih.gov This method is particularly useful for quantifying glycans that have already been labeled or when multiple samples need to be analyzed in the same run, as a single external standard can be used for calibration across all samples. nih.govacs.org The amount of chitotriose in these standards is precisely determined beforehand using techniques like quantitative Nuclear Magnetic Resonance (qNMR). acs.org
| Standard Type | Application Method | Key Advantage | Common Labels |
| Internal Standard | Spiked directly into the unlabeled glycan sample before labeling. nih.gov | Corrects for sample loss during labeling and cleanup stages. nih.gov | Unlabeled |
| External Standard | Run in parallel with the labeled glycan samples. nih.govacs.org | Useful for pre-labeled glycans and for quantifying multiple samples in a single run. acs.org | 2-AB, 2-AA |
Internal Standard Applications for Glycan Quantification
Research Modalities for Cellular Permeation and Nucleic Acid Delivery
While direct studies on chitotriose undecaacetate for nucleic acid delivery are limited, the broader class of chitosan-based oligosaccharides, from which it is derived, has been extensively investigated for this purpose. Chitosan (B1678972) and its derivatives are considered promising non-viral vectors for gene therapy due to their cationic nature, biocompatibility, and biodegradability. mdpi.com The degree of acetylation is a critical factor influencing the efficacy of these systems.
The delivery of exogenous nucleic acids like plasmid DNA (pDNA) and small interfering RNA (siRNA) into cells, a process known as transfection, is a fundamental technique in molecular biology. acs.org Cationic polymers, including chitosan derivatives, can form complexes with negatively charged nucleic acids through electrostatic interactions. mdpi.com These complexes, often in the form of nanoparticles, protect the nucleic acids from degradation by nucleases. mdpi.com The positive charge of the complex also facilitates interaction with the negatively charged cell membrane, promoting cellular uptake. acs.org Research on N-acetylated chitosan has shown that it can serve as an effective carrier for oral DNA delivery, suggesting that acetylation can play a role in enhancing gene delivery efficiency. nih.gov
The design of effective gene delivery systems requires careful consideration of factors that influence the stability and transfection efficiency of the vector-nucleic acid complex. nih.gov For chitosan-based systems, properties such as molecular weight and degree of deacetylation (which is inversely related to the degree of acetylation) are crucial. nih.gov While high deacetylation is often sought to increase the number of positive charges for DNA binding, some level of acetylation has been shown to be beneficial. nih.govnih.gov The fully acetylated nature of this compound would render it neutral, suggesting that it would likely require modification or formulation with cationic components to effectively bind and deliver nucleic acids. Its small size and biocompatibility, however, make it an interesting building block for more complex gene delivery constructs.
As a Carrier for Nucleic Acid Introduction in Transfection Experiments
Development of Chemical Probes for Ion Detection
The development of selective and sensitive chemical probes for detecting specific ions is an active area of research with applications in biology and environmental science. nih.govpolyu.edu.hk While there is no extensive body of research on this compound for this purpose, its role as a chemical intermediate for fluorescent probes has been noted. scbt.com
Specifically, this compound is listed as an intermediate in the synthesis of 4-Methylumbelliferyl β-D-N,N′,N′′-Triacetylchitotrioside, a fluorogenic substrate used to assay for chitinase (B1577495) activity. scbt.com This indicates that the chitotriose backbone can be chemically modified to create tools for biochemical assays.
Furthermore, chitosan, the parent polymer of chitotriose, has been functionalized to create fluorescent probes for the detection of metal ions such as iron (Fe³⁺) and copper (Cu²⁺). mdpi.comresearchgate.netnih.gov These probes often work by having the nitrogen and oxygen atoms in the chitosan structure coordinate with the metal ion, leading to a detectable change in fluorescence. nih.gov This principle suggests a potential, yet unexplored, application for functionalized chitotriose derivatives, including the deacetylated form of this compound, as scaffolds for the development of novel ion-selective chemical probes.
Methodologies for Biomolecular Separation and Analysis
In the realm of molecular biology, the separation of DNA fragments is a fundamental technique. This compound has been found to interact with Sephadex G-200, a cross-linked dextran (B179266) gel widely used in size-exclusion chromatography. chemsynlab.com This interaction is leveraged to enhance the electrophoretic separation of DNA fragments. chemsynlab.com
Agarose gel electrophoresis is a standard method for separating DNA molecules based on their size. nih.gov The principle relies on the migration of negatively charged DNA through a porous gel matrix under the influence of an electric field. nih.gov The integration of this compound with Sephadex G-200 can modify the properties of the separation matrix, potentially improving the resolution and efficiency of DNA fragment separation. While Sephadex G-200 has been used for purifying DNA from environmental samples, its effectiveness can be limited compared to other matrices like Sepharose 4B. researchgate.net The addition of this compound may offer a way to enhance the performance of Sephadex-based separation systems.
Integration into Biosensor Development Methodologies
The development of highly sensitive and specific biosensors is a major focus in analytical science. This compound has been identified as a valuable component in the creation of these devices. chemsynlab.com Its inherent properties, likely including its biocompatibility and the presence of functional groups for immobilization, contribute to its utility in biosensor construction. chemsynlab.commdpi.com
Biosensors are devices that convert a biological response into a measurable signal. nih.gov They typically consist of a bioreceptor, which recognizes the target analyte, and a transducer, which converts this recognition event into a detectable signal. nih.gov this compound can be incorporated into the biosensor architecture, potentially as part of the transducer or as a matrix for immobilizing bioreceptors like enzymes. chemsynlab.commdpi.com The high specificity and sensitivity of biosensors are critical for their application in various fields, including medical diagnostics and environmental monitoring. chemsynlab.comnih.gov The use of chitosan and its derivatives, like this compound, in biosensors has been shown to enhance their stability and performance. mdpi.comnih.gov For instance, a biosensor incorporating a composite of graphite (B72142) oxide, cobalt, and chitosan demonstrated excellent stability and electron transfer capability for the real-time detection of D-glucose. mdpi.comnih.gov
Role as a Component in Biomaterial Research Platforms
In the field of tissue engineering, scaffolds provide a temporary, three-dimensional framework that supports cellular growth and tissue regeneration. mdpi.comfrontiersin.org this compound, as a derivative of chitin (B13524), is explored for its potential use in creating these scaffolds. chemsynlab.com Chitosan-based materials are known for their biocompatibility and biodegradability, making them suitable for tissue engineering applications. nih.gov
The ideal scaffold should possess several key characteristics, including porosity for nutrient and waste transport, a suitable surface for cell attachment and proliferation, and mechanical properties that match the native tissue. frontiersin.orgresearchgate.net The unique molecular structure of this compound can be leveraged to fabricate scaffolds with tailored properties. Research has shown that scaffolds based on similar chitin derivatives, such as Chitotetraose tetradecaacetate, have been utilized for engineering cartilage, bone, and skin tissues. chemsynlab.com The ability to create a supportive environment for cells is crucial for the successful regeneration of damaged tissues. mdpi.com
Controlled drug delivery systems are designed to release a therapeutic agent at a predetermined rate and for a specific duration, which can improve treatment efficacy and reduce side effects. researchgate.net this compound is investigated as a component in the design of these advanced drug delivery platforms. chemsynlab.com Its parent compound, chitosan, is widely studied for this purpose due to its biocompatibility, biodegradability, and mucoadhesive properties. nih.govnih.gov
The chemical structure of this compound, with its numerous acetate (B1210297) groups, can influence its interaction with drugs and its degradation profile, thereby affecting the drug release kinetics. chemsynlab.com Chitosan-based nanoparticles have demonstrated the ability to encapsulate drugs, enhance their stability, and facilitate their controlled release. nih.govmdpi.com These systems can be designed to respond to specific physiological triggers, such as pH, allowing for targeted drug delivery. mdpi.com The goal of such systems is to maintain the drug concentration within the therapeutic window for an extended period, leading to more effective and patient-compliant treatment regimens. researchgate.net
Advanced Derivatives and Conjugates of Chitotriose Undecaacetate for Specialized Research
Synthesis and Characterization of Fluorogenic Chitotriosyl Derivatives for Enzymatic Assays
The development of fluorogenic substrates is essential for the sensitive and continuous monitoring of enzyme activity, particularly for glycosyl hydrolases like chitinases. These substrates are typically designed to be non-fluorescent or to fluoresce at one wavelength, but upon enzymatic cleavage, they release a fluorophore, resulting in a detectable change in fluorescence.
The synthesis of a fluorogenic chitotriosyl derivative begins with chitotriose, often sourced from its peracetylated form, chitotriose undecaacetate. A fluorophore is chemically linked to the oligosaccharide. The principle relies on the enzyme's ability to recognize and cleave the glycosidic bond, liberating the fluorescent group from the quenching effect of the sugar moiety. mdpi.comnih.gov This release generates a signal proportional to the enzymatic activity. A variety of fluorescent molecules, such as coumarin, fluorescein, and rhodamine derivatives, can be employed, each with distinct spectroscopic properties. nih.govnih.gov
For enzymes like glycosyl hydrolases, where a specific substrate might not be inherently fluorogenic, coupled assay systems can be developed. biorxiv.org In such a system, the hydrolysis of chitotriose by a target enzyme produces a product that then participates in a second reaction cascade, leading to the generation of a fluorescent signal. biorxiv.org This approach broadens the applicability of fluorescence-based assays to a wider range of enzymes. biorxiv.org The characterization of these substrates involves confirming their structure via NMR and mass spectrometry and determining their kinetic parameters (KM and Vmax) with the target enzyme to ensure they are sensitive and specific probes for the assay. mdpi.com
Table 1: Examples of Fluorogenic Moieties for Enzymatic Assays
| Fluorophore Class | Example Compound | Principle of Action | Typical Application |
|---|---|---|---|
| Coumarins | 4-Methylumbelliferyl-glycosides | Enzymatic cleavage releases the highly fluorescent 4-methylumbelliferone (B1674119). | High-throughput screening of glycosidases. |
| Fluoresceins | Fluorescein di-β-D-glucopyranoside | Non-fluorescent substrate is hydrolyzed to release fluorescent fluorescein. | Detection of β-glucosidase activity. |
| Rhodamines | Iodoacetamidotetramethylrhodamine | Substrates are labeled with two rhodamine molecules that self-quench. Cleavage separates them, restoring fluorescence. nih.gov | Continuous assays of proteases and other hydrolases. nih.gov |
Neoglycoconjugate Synthesis for Microarray-Based Characterization of Oligosaccharide-Binding Proteins and Enzymes
Carbohydrate microarrays are powerful high-throughput tools for studying the complex world of protein-carbohydrate interactions, often referred to as the "glyco-code". dntb.gov.uaescholarship.org However, immobilizing small, defined oligosaccharides like chitotriose directly onto microarray surfaces is challenging. nih.gov To overcome this, chitotriose is converted into a neoglycoconjugate.
The synthesis involves covalently attaching the oligosaccharide to a larger carrier molecule, which can be a protein, lipid, or synthetic polymer. nih.govnih.gov A common and versatile approach involves coupling chitotriose to a carrier protein such as Bovine Serum Albumin (BSA) or to a lipid to form a neoglycolipid (NGL). nih.govnih.govresearchgate.net This process typically involves an initial derivatization of the chitotriose at its reducing end to introduce a linker with a reactive functional group, which then couples to the carrier. nih.gov
Once synthesized, these neoglycoconjugates are printed onto specially coated glass slides to create a microarray. nih.gov Each spot on the array contains a specific glycan. These arrays can then be incubated with biological samples to screen for interactions with hundreds of molecules simultaneously. nih.gov They are used to characterize the binding specificity of carbohydrate-binding proteins (lectins), antibodies, and enzymes, providing crucial insights into their biological functions. escholarship.orgnih.gov
Table 2: Components of a Chitotriose-Based Neoglycoconjugate for Microarray Analysis
| Component | Example | Function |
|---|---|---|
| Oligosaccharide | N,N',N''-triacetylchitotriose | The specific recognition element that interacts with binding proteins or enzymes. nih.gov |
| Linker | 2,6-diaminopyridine (DAP) | Connects the oligosaccharide to the carrier molecule via a stable covalent bond. nih.gov |
| Carrier | Bovine Serum Albumin (BSA) | Facilitates the immobilization of the oligosaccharide onto the microarray surface. nih.govresearchgate.net |
| Solid Support | NHS-derivatized glass slide | The surface onto which the neoglycoconjugate is covalently printed to form the microarray. nih.gov |
Preparation of Functionalized this compound as Chemical Building Blocks
This compound is an ideal starting material for creating versatile chemical building blocks. Its acetyl groups protect the hydroxyl and amino functionalities, allowing for selective chemical modification, often at the reducing end after initial deprotection steps. These modifications introduce reactive handles onto the chitotriose scaffold, enabling its use in further, more complex synthetic applications, including polymer chemistry and drug conjugation. researchgate.netnih.gov
A key strategy is the introduction of "clickable" functional groups, such as alkynes, azides, thiols, or hydrazides. researchgate.net This is often achieved through reductive amination at the reducing end of the chitooligosaccharide. researchgate.net These functionalized building blocks can then be easily and efficiently joined to other molecules bearing a complementary functional group using highly reliable click chemistry reactions.
Alternatively, chemical modifications can be performed on the hydroxyl or amino groups of the sugar rings after controlled deacetylation of the this compound precursor. mdpi.com For instance, TEMPO-mediated oxidation can convert primary hydroxyl groups to carboxylic acids, providing another site for conjugation. mdpi.com The synthesis of these well-defined, functionalized chitotriose building blocks opens the door to creating a new generation of advanced materials and bioconjugates with tailored properties. researchgate.netnih.gov
Table 3: Functionalization of Chitotriose for Use as a Chemical Building Block
| Functional Group Introduced | Typical Reagents | Enabled Chemistry | Potential Application |
|---|---|---|---|
| Alkyne | Propargylamine (via reductive amination) | Copper(I)-catalyzed Azide-Alkyne Cycloaddition (CuAAC) | Conjugation to azide-modified proteins or surfaces. |
| Azide | Azido-functionalized amines (via reductive amination) | Strain-promoted Azide-Alkyne Cycloaddition (SPAAC) | Metal-free conjugation to cyclooctyne-containing molecules. |
| Thiol | Cysteamine (via reductive amination) | Thiol-ene/Thiol-yne reactions, Maleimide conjugation | Formation of hydrogels, conjugation to peptides. |
| Hydrazide | Octanoic hydrazide | Oximation, Hydrazone formation | Amphiphilic derivatives, coupling to aldehydes/ketones. researchgate.net |
| Carboxylic Acid | TEMPO/NaOCl | Amide bond formation (with carbodiimides) | Grafting onto polymers, surface modification. mdpi.com |
Future Research Trajectories and Methodological Innovations for Chitotriose Undecaacetate
Strategic Improvements in Synthesis Efficiency and Process Scale-up
The traditional method for producing chitotriose undecaacetate involves the acetolysis of chitin (B13524), a process that dates back to early 20th-century research. dokumen.pubsci-hub.stdokumen.pub This chemical degradation of chitin yields a mixture of acetylated oligosaccharides, from which this compound can be isolated. dokumen.pubsci-hub.stdokumen.pub While historically significant, this method presents challenges in terms of yield, purity, and the use of harsh chemicals.
Future research should prioritize the development of more efficient and scalable synthesis strategies. A promising direction lies in the chemoenzymatic synthesis of fully acetylated chitooligosaccharides (faCOS), including this compound. mdpi.commdpi.comfrontiersin.orgresearchgate.net This approach combines the specificity of enzymes with chemical modifications. For instance, chitinases and lysozymes can be employed for the controlled depolymerization of chitin to produce chitotriose, which can then be peracetylated. mdpi.commdpi.com The enzymatic synthesis offers milder reaction conditions and greater control over the final product's composition. mdpi.comresearchgate.net
Key areas for strategic improvement include:
Enzyme Engineering: Modifying chitinases or developing novel enzymes with enhanced specificity for producing chitotriose from chitin or chitosan (B1678972) could significantly boost yields. mdpi.com
Process Optimization: Research into optimizing reaction conditions for enzymatic hydrolysis, such as substrate pretreatment (e.g., creating colloidal chitin), pH, and temperature, is crucial for maximizing efficiency. mdpi.comnih.gov
Downstream Processing: Developing more effective and scalable purification techniques beyond traditional chromatography is essential for isolating high-purity this compound.
The scale-up of these improved synthetic processes will be critical for making this compound more accessible for research and potential commercial applications. This will involve addressing challenges related to the low solubility of chitin and the heterogeneity of reaction mixtures. mdpi.comresearchgate.net
Development of Novel Mechanistic Insights into its Biochemical Interactions
This compound and related acetylated chitooligosaccharides serve as valuable tools for studying the biochemical interactions of carbohydrate-binding proteins. A primary application has been in the development of fluorometric assays for enzymes like lysozyme (B549824) and chitinases. researchgate.netresearchgate.netresearchgate.netjst.go.jpsigmaaldrich.com In these assays, this compound can act as a precursor to synthetic substrates. researchgate.netresearchgate.netresearchgate.netjst.go.jp
Future research should aim to move beyond its use as a synthetic intermediate and explore its direct biochemical interactions to gain novel mechanistic insights. The acetyl groups covering the chitotriose backbone significantly alter its physicochemical properties, making it more hydrophobic compared to its non-acetylated counterpart. vulcanchem.com This enhanced hydrophobicity could lead to unique interactions with proteins and cell membranes.
Potential research directions include:
Enzyme Inhibition Studies: Investigating the potential of this compound to act as an inhibitor or modulator of chitinases and other glycoside hydrolases. researchgate.net The acetyl groups could influence binding to the active site, providing insights into enzyme-substrate recognition.
Lectin Binding: Exploring the interactions of this compound with various lectins to understand how peracetylation affects carbohydrate recognition by these important biological receptors.
Cellular Uptake and Signaling: Studying how the increased lipophilicity of this compound influences its ability to cross cell membranes and potentially modulate intracellular signaling pathways.
Exploration of Expanded Applications in Cutting-Edge Biotechnology and Materials Science
The unique properties of acetylated chitooligosaccharides suggest a range of potential applications in advanced biotechnology and materials science. While research has focused on chitosan and partially acetylated derivatives, the fully acetylated this compound remains a relatively untapped resource. nih.govresearchgate.net
In biotechnology , future applications could include:
Drug Delivery Systems: The enhanced organic solubility and stability of this compound make it a candidate for the development of novel drug delivery vehicles, particularly for hydrophobic drugs. vulcanchem.comchemsynlab.commdpi.comnih.govmdpi.com Its biodegradable nature is an added advantage. mdpi.com
Biomedical Scaffolds: Acetylated chitooligosaccharides are being explored for their potential in creating bionanomaterials for tissue engineering and regenerative medicine. nih.govresearchgate.netbioglyco.com The controlled degradation and biocompatibility of these materials are key attributes.
RNA Delivery: Modified carbohydrate structures, including derivatives of chitosan, are being investigated for their potential in the gastrointestinal administration of RNA. google.com
In materials science , the focus could be on:
Functional Coatings: The hydrophobic nature of this compound could be exploited to create water-repellent and biocompatible coatings for various surfaces.
Nanoparticle Formulation: Its properties could be leveraged in the fabrication of specialized nanoparticles with tailored surface characteristics. mdpi.com
Integration with Advanced Analytical and Computational Techniques for Deeper Understanding
A deeper understanding of the structure-function relationships of this compound will be greatly facilitated by the integration of advanced analytical and computational techniques.
Advanced Analytical Techniques:
High-Performance Anion-Exchange Chromatography with Pulsed Amperometric Detection (HPAEC-PAD): This technique has proven effective for the detailed chemical characterization of chitooligosaccharide mixtures. mdpi.com
Matrix-Assisted Laser Desorption/Ionization Time-of-Flight (MALDI-TOF) Mass Spectrometry: This is a powerful tool for determining the molecular weight and purity of chitooligosaccharides. mdpi.com
Nuclear Magnetic Resonance (NMR) Spectroscopy: Two-dimensional NMR techniques can provide detailed information about the conformation and linkage positions within oligosaccharides like this compound. researchgate.net
Computational Techniques:
Quantitative Structure-Activity Relationship (QSAR) Studies: By combining experimental data with computational models, QSAR studies can predict the biological activities of this compound and guide the design of new derivatives with enhanced properties.
The synergistic use of these advanced techniques will be instrumental in unlocking the full scientific and technological potential of this compound.
Q & A
Q. How to mitigate batch-to-batch variability in this compound’s bioactivity?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
